![molecular formula C6H13ClN2O B3045111 Piperidine-3-carboxamide hydrochloride CAS No. 1019852-04-0](/img/structure/B3045111.png)
Piperidine-3-carboxamide hydrochloride
Overview
Description
Piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Piperidine-3-carboxamide hydrochloride is represented by the InChI code: 1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H .Chemical Reactions Analysis
Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine-3-carboxamide hydrochloride is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The melting point is 103-106 °C and the boiling point is approximately 237.61°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Piperidine-3-carboxamide hydrochloride, focusing on six unique fields:
Pharmaceutical Development
Piperidine-3-carboxamide hydrochloride is a significant compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its structure allows for the creation of various derivatives that can be tailored to target specific biological pathways. This compound has been explored for its potential in developing new medications for conditions such as cancer, neurological disorders, and infectious diseases .
Anticancer Agents
Research has shown that piperidine derivatives, including Piperidine-3-carboxamide hydrochloride, exhibit promising anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with their metabolic processes or inducing apoptosis (programmed cell death). Studies have focused on their efficacy against various cancer types, including breast, lung, and prostate cancers .
Neuroprotective Agents
Piperidine-3-carboxamide hydrochloride has been investigated for its neuroprotective effects. It has shown potential in protecting neurons from damage caused by oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments that can slow down or prevent the progression of these diseases .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, making it a valuable candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This is particularly important in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Chemical Synthesis and Catalysis
Beyond its biological applications, Piperidine-3-carboxamide hydrochloride is also valuable in chemical synthesis and catalysis. It can be used as a catalyst or a reagent in various organic reactions, facilitating the synthesis of complex molecules. This makes it an important tool in the field of organic chemistry.
IJMS | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Future Journal of Pharmaceutical Sciences | Piperidine nucleus in the field of drug discovery Pharmacological Applications of Piperidine Derivatives IJMS | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Future Journal of Pharmaceutical Sciences | Piperidine nucleus in the field of drug discovery : Pharmacological Applications of Piperidine Derivatives : IJMS | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Future Journal of Pharmaceutical Sciences | Piperidine nucleus in the field of drug discovery
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Piperidine-3-carboxamide hydrochloride may have potential future applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .
Pharmacokinetics
The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .
Action Environment
It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .
properties
IUPAC Name |
piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696407 | |
Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-3-carboxamide hydrochloride | |
CAS RN |
1019852-04-0, 828300-58-9 | |
Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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